![molecular formula C11H11NO2 B1269454 [5-(3-Aminophenyl)furan-2-yl]methanol CAS No. 764710-29-4](/img/structure/B1269454.png)
[5-(3-Aminophenyl)furan-2-yl]methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[5-(3-Aminophenyl)furan-2-yl]methanol: is a chemical compound with the molecular formula C11H11NO2 and a molecular weight of 189.21 g/mol.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Synthesis of Complex Molecules: [5-(3-Aminophenyl)furan-2-yl]methanol is used as an intermediate in the synthesis of more complex organic molecules.
Biology:
Biochemical Research: The compound is used in proteomics research to study protein interactions and functions.
Medicine:
Therapeutic Potential: Research indicates potential therapeutic applications in treating diseases such as cancer, inflammation, and neurodegenerative disorders.
Industry:
Material Science: The compound is explored for its potential use in developing new materials with specific properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [5-(3-Aminophenyl)furan-2-yl]methanol typically involves the reaction of 3-nitrobenzaldehyde with furfurylamine, followed by reduction of the nitro group to an amino group. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium on carbon for the reduction step.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: [5-(3-Aminophenyl)furan-2-yl]methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Substitution: It can participate in substitution reactions, particularly nucleophilic substitutions, due to the presence of the amino group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Products include aldehydes and carboxylic acids.
Reduction: Products include various reduced derivatives of the original compound.
Substitution: Products depend on the substituents introduced during the reaction.
Wirkmechanismus
The mechanism of action of [5-(3-Aminophenyl)furan-2-yl]methanol involves its interaction with various molecular targets. The amino group allows it to form hydrogen bonds and interact with enzymes and receptors, influencing biochemical pathways. The furan ring contributes to its stability and reactivity, enabling it to participate in various chemical reactions.
Vergleich Mit ähnlichen Verbindungen
[5-(3-Nitrophenyl)furan-2-yl]methanol: This compound is similar but contains a nitro group instead of an amino group.
[5-(3-Hydroxyphenyl)furan-2-yl]methanol: This compound has a hydroxy group instead of an amino group.
Uniqueness:
Amino Group: The presence of the amino group in [5-(3-Aminophenyl)furan-2-yl]methanol makes it more reactive in nucleophilic substitution reactions compared to its nitro and hydroxy analogs.
Applications: Its unique structure allows for diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine
Eigenschaften
IUPAC Name |
[5-(3-aminophenyl)furan-2-yl]methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c12-9-3-1-2-8(6-9)11-5-4-10(7-13)14-11/h1-6,13H,7,12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYPCPHVVJJTEMX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C2=CC=C(O2)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40360216 |
Source


|
| Record name | [5-(3-aminophenyl)furan-2-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40360216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
764710-29-4 |
Source


|
| Record name | [5-(3-aminophenyl)furan-2-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40360216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

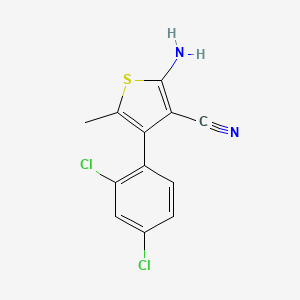
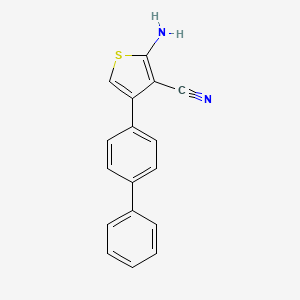

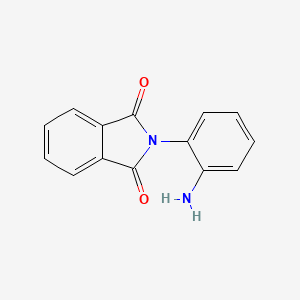

![2-(5-Amino-[1,3,4]thiadiazol-2-ylsulfanyl)-1-phenylethanone](/img/structure/B1269389.png)


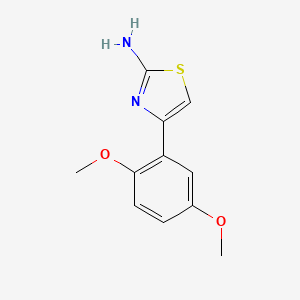
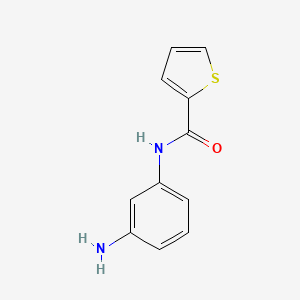


![1-Cyclopropyl-2-[(4,6-dihydroxypyrimidin-2-YL)thio]ethanone](/img/structure/B1269406.png)
